molecular formula C7H10N4S B13911427 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine

Cat. No.: B13911427
M. Wt: 182.25 g/mol
InChI Key: MYNAAXIIYXUNBR-UHFFFAOYSA-N
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Description

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine is a heterocyclic compound that contains both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both imidazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine

InChI

InChI=1S/C7H10N4S/c1-5-10-11-6(2-3-8)4-9-7(11)12-5/h4H,2-3,8H2,1H3

InChI Key

MYNAAXIIYXUNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CN=C2S1)CCN

Origin of Product

United States

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